Ampiclox

Description

Structure

2D Structure

Properties

CAS No. |

62713-27-3 |

|---|---|

Molecular Formula |

C35H36ClN6NaO9S2 |

Molecular Weight |

807.27 |

IUPAC Name |

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2alpha,5alpha,6beta(S*)))-, mixt. with (2S-(2alpha,5alpha,6beta))-6-(((3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid |

InChI |

1S/C19H18ClN3O5S.C16H19N3O4S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;;+1/p-1/t13-,14+,17-;9?,10-,11+,14-;/m11./s1 |

InChI Key |

DTDVLGOPXRTVSW-WNMMQFCISA-M |

SMILES |

Cc1c(c(no1)c2ccccc2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(c3ccccc3)N)C(=O)[O-])C.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ampiclox, Cloxap |

Origin of Product |

United States |

Foundational & Exploratory

Ampiclox: A Technical Guide to its Core Composition and Formulation for Research Professionals

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core composition, formulation, and analytical methodologies pertaining to Ampiclox, a widely utilized fixed-dose combination antibiotic. This compound synergistically combines the broad-spectrum activity of ampicillin with the beta-lactamase resistance of cloxacillin, offering a potent therapeutic option for a variety of bacterial infections. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development, offering insights into its formulation, mechanism of action, pharmacokinetic profile, and relevant experimental protocols. All quantitative data has been consolidated into structured tables for ease of comparison, and key processes are visualized through diagrams generated using the DOT language.

Core Composition and Formulation

This compound is a combination antibiotic that leverages the complementary strengths of two semi-synthetic penicillin derivatives: ampicillin and cloxacillin. The combination is designed to broaden the antibacterial spectrum of ampicillin to include penicillinase-producing staphylococci.

Active Pharmaceutical Ingredients (APIs)

The primary active components of this compound are:

-

Ampicillin: A broad-spectrum aminopenicillin effective against a range of Gram-positive and Gram-negative bacteria.[1] Its utility can be limited by its susceptibility to degradation by bacterial beta-lactamase enzymes.

-

Cloxacillin: A penicillinase-resistant, narrow-spectrum beta-lactam antibiotic.[2] Its primary role in the combination is to resist inactivation by staphylococcal beta-lactamases, thereby protecting ampicillin from degradation and targeting penicillin-resistant staphylococci.[2][3]

Commonly, this compound is formulated with equal parts of ampicillin and cloxacillin, such as in a 250mg/250mg composition.[4]

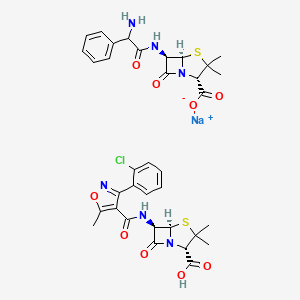

Chemical Structures

The chemical structures of the active pharmaceutical ingredients are presented below:

| Active Ingredient | Chemical Structure |

| Ampicillin |

|

| Cloxacillin |

|

Quantitative Formulation

While the precise quantitative composition of commercial this compound formulations is proprietary, publicly available information provides insight into common formulations. The most frequently cited formulation is a 500mg capsule containing 250mg of ampicillin (as ampicillin trihydrate) and 250mg of cloxacillin (as cloxacillin sodium).[5][6]

Table 1: Example Quantitative Composition of a 500mg this compound Capsule

| Component | Quantity per Capsule | Purpose |

| Ampicillin Trihydrate | Equivalent to 250mg Ampicillin | Active Ingredient |

| Cloxacillin Sodium | Equivalent to 250mg Cloxacillin | Active Ingredient |

| Magnesium Stearate | q.s. | Lubricant |

| Talc | q.s. | Glidant, Diluent |

| Colloidal Anhydrous Silica | q.s. | Glidant |

q.s. (quantum satis) indicates that the excipient is added in the quantity sufficient to achieve the desired formulation properties.

Mechanism of Action and Synergism

The efficacy of this compound lies in the synergistic interaction between its two active components. Both ampicillin and cloxacillin are bactericidal agents that inhibit the synthesis of the bacterial cell wall.[2]

-

Ampicillin acts by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition leads to a compromised cell wall and ultimately cell lysis.

-

Cloxacillin , in addition to its own inhibitory effect on PBPs, is resistant to degradation by staphylococcal penicillinases.[2] This resistance allows it to protect ampicillin from inactivation by these enzymes, thereby extending its spectrum of activity to include penicillinase-producing strains of bacteria.[3]

The logical relationship between the components of this compound and their combined effect is illustrated in the following diagram:

Caption: Logical relationship of this compound components.

The signaling pathway illustrating the mechanism of action is depicted below:

Caption: Mechanism of action of this compound.

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of this compound is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

Table 2: Summary of Human Pharmacokinetic Parameters for Orally Administered Ampicillin and Cloxacillin

| Parameter | Ampicillin | Cloxacillin |

| Oral Bioavailability | ~40%[2] | ~50%[2] |

| Protein Binding | ~18%[7] | ~94%[7] |

| Half-life (t½) | 1 - 1.5 hours[7] | 0.5 - 1 hour[7] |

| Metabolism | ~40% of absorbed dose[6] | ~20% of absorbed dose[6] |

| Primary Route of Elimination | Renal[7] | Renal[7] |

| Peak Serum Concentration (Cmax) | Not consistently reported for co-administration | Not consistently reported for co-administration |

| Time to Peak Concentration (Tmax) | Not consistently reported for co-administration | Not consistently reported for co-administration |

| Area Under the Curve (AUC) | Not consistently reported for co-administration | Not consistently reported for co-administration |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination

A validated stability-indicating RP-HPLC method is essential for the quality control and analysis of this compound formulations.

Objective: To simultaneously quantify ampicillin and cloxacillin in a pharmaceutical dosage form.

Methodology:

-

Chromatographic System:

-

HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase:

-

A mixture of acetonitrile and a phosphate buffer (pH 5.0). A common starting ratio is 35:65 (v/v).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 5 µL.

-

-

Standard Preparation:

-

Prepare a stock solution of ampicillin and cloxacillin reference standards in a suitable diluent (e.g., the mobile phase).

-

Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve.

-

-

Sample Preparation:

-

For capsules, accurately weigh the contents of several capsules and calculate the average weight.

-

Dissolve a quantity of the powdered capsule contents equivalent to a single dose in the mobile phase.

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Analysis:

-

Inject the standard and sample solutions into the chromatograph.

-

Identify and quantify the ampicillin and cloxacillin peaks based on their retention times and the calibration curve.

-

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound:

Caption: HPLC analysis workflow for this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique to determine the MIC of an antibiotic combination against a specific microorganism.

Objective: To determine the MIC of the ampicillin-cloxacillin combination.

Methodology:

-

Materials:

-

96-well microtiter plates.

-

Mueller-Hinton Broth (MHB).

-

Standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli at approximately 5 x 10^5 CFU/mL).

-

Stock solutions of ampicillin and cloxacillin.

-

-

Procedure:

-

Dispense MHB into all wells of the microtiter plate.

-

Create a two-fold serial dilution of ampicillin along the rows and a two-fold serial dilution of cloxacillin along the columns of the plate (checkerboard method).

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Interpretation:

-

The MIC is the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth.

-

The Fractional Inhibitory Concentration (FIC) index can be calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic. While specific FIC values for ampicillin-cloxacillin are not widely published, a study on ampicillin-resistant E. coli showed that combinations of 4-32 µg/mL ampicillin and 16-32 µg/mL cloxacillin were effective against strains with an ampicillin MBC of 128 µg/mL.[8]

-

Conclusion

This compound remains a clinically relevant antibiotic combination due to its synergistic mechanism of action that addresses the challenge of beta-lactamase-producing bacteria. This technical guide has provided a detailed overview of its core composition, formulation principles, pharmacokinetic profile, and essential analytical methodologies. The presented data and protocols are intended to support further research and development in the field of antibiotic therapy and formulation science. For more specific quantitative formulation details, direct consultation with the manufacturer is recommended as this information is often proprietary.

References

- 1. Ampicillin+cloxacillin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 2. nafdac.gov.ng [nafdac.gov.ng]

- 3. researchgate.net [researchgate.net]

- 4. Euroclox (Ampicillin 250mg and Cloxacillin 250mg) 10 x 10 Capsules | Amkamed Pharmaceuticals [amkamed.com]

- 5. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 6. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 7. gskpro.com [gskpro.com]

- 8. Microbiological relevance and clinical potential of ampicillin-cloxacillin synergism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Action of Ampicillin and Cloxacillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the ampicillin and cloxacillin combination, a classic example of antibiotic synergy. By dissecting the individual actions of each component and the biochemical rationale for their combined use, this document provides a comprehensive resource for understanding and leveraging this antibiotic pairing.

Core Concepts: Individual Mechanisms of Action

Both ampicillin and cloxacillin belong to the β-lactam class of antibiotics, exerting their bactericidal effects by disrupting the synthesis of the bacterial cell wall.[1]

Ampicillin: The Broad-Spectrum Workhorse

Ampicillin, an aminopenicillin, is effective against a range of Gram-positive and some Gram-negative bacteria.[2] Its mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3] By binding to PBPs, ampicillin blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3]

However, the efficacy of ampicillin is compromised by bacteria that produce β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, the core structural component of ampicillin, rendering the antibiotic inactive.[2]

Cloxacillin: The β-Lactamase Shield

Cloxacillin, an isoxazolyl penicillin, is specifically designed to be resistant to degradation by staphylococcal β-lactamases.[4] Its bulky side chain sterically hinders the binding of β-lactamase enzymes, protecting its structural integrity and allowing it to inhibit PBPs in otherwise resistant strains.[5] While effective against β-lactamase-producing staphylococci, cloxacillin has a narrower spectrum of activity compared to ampicillin.[4]

The Synergistic Combination: A Two-Pronged Attack

The combination of ampicillin and cloxacillin results in a synergistic effect, where the combined antibacterial activity is greater than the sum of their individual effects.[6] This synergy is primarily based on the ability of cloxacillin to act as a β-lactamase inhibitor, protecting ampicillin from enzymatic degradation. This allows ampicillin to effectively target a broader range of bacteria, including those that have developed resistance through β-lactamase production.

dot

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of ampicillin, cloxacillin, and their combination against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

| Bacterial Strain | Ampicillin MIC | Cloxacillin MIC | Ampicillin + Cloxacillin MIC | Reference |

| Staphylococcus aureus | 0.125 - >128 | 0.125 - 2 | Varies with strain | [3] |

| Escherichia coli (Ampicillin-Resistant) | ≥128 | - | 4-32 (Ampicillin) + 16-32 (Cloxacillin) | [1] |

| Klebsiella spp. (Ampicillin-Resistant) | - | - | Varies with strain | [1] |

| Enterococcus faecalis | 1 | 128 | 0.25 (Ampicillin) + 1 (Cloxacillin) | [2] |

Note: Comprehensive, directly comparable MIC data for the combination across a wide range of strains is limited in the readily available literature. The values presented are indicative and highlight the potential for synergy.

Table 2: Fractional Inhibitory Concentration (FIC) Index for Synergy

| Bacterial Strain | FIC Index | Interpretation | Reference |

| Enterococcus faecalis | 0.26 | Synergy | [2] |

Note: An FIC index of ≤0.5 is generally considered synergistic.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the mechanism and efficacy of the ampicillin and cloxacillin combination.

Checkerboard Assay for Synergy Testing

This assay is used to determine the synergistic, additive, or antagonistic effect of two antimicrobial agents.

Methodology:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of ampicillin and cloxacillin in an appropriate solvent and dilute to the desired starting concentrations in Mueller-Hinton Broth (MHB).

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, serial two-fold dilutions of ampicillin are made along the x-axis, and serial two-fold dilutions of cloxacillin are made along the y-axis.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each antibiotic alone as controls. Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Ampicillin + FIC of Cloxacillin Where:

-

FIC of Ampicillin = (MIC of Ampicillin in combination) / (MIC of Ampicillin alone)

-

FIC of Cloxacillin = (MIC of Cloxacillin in combination) / (MIC of Cloxacillin alone)

-

dot

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

-

Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in a suitable broth medium.

-

Exposure: Add ampicillin, cloxacillin, or the combination at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial culture. Include a growth control without any antibiotic.

-

Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

-

Viable Cell Count: Perform serial dilutions of the samples and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration and the control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

dot

β-Lactamase Activity Assay

This assay measures the ability of an inhibitor (cloxacillin) to prevent the enzymatic degradation of a β-lactam substrate (ampicillin) by β-lactamase.

Methodology:

-

Enzyme and Substrate Preparation: Prepare a solution of purified β-lactamase enzyme and a chromogenic β-lactam substrate (e.g., nitrocefin).

-

Inhibitor Addition: Add varying concentrations of cloxacillin to the enzyme solution and pre-incubate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate.

-

Spectrophotometric Measurement: Measure the rate of hydrolysis of the substrate by monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition of β-lactamase activity at each cloxacillin concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal action of ampicillin and cloxacillin is a direct consequence of the inhibition of the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.

dot

Conclusion

The combination of ampicillin and cloxacillin exemplifies a successful strategy to overcome bacterial resistance. By understanding the specific roles of each component—ampicillin as the broad-spectrum bactericidal agent and cloxacillin as the protective β-lactamase inhibitor—researchers and drug development professionals can better appreciate the principles of antibiotic synergy. The methodologies outlined in this guide provide a framework for the continued evaluation of this and other antibiotic combinations, which is crucial in the ongoing effort to combat antimicrobial resistance.

References

- 1. Microbiological relevance and clinical potential of ampicillin-cloxacillin synergism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic/Pharmacodynamic Index Linked to In Vivo Efficacy of the Ampicillin-Ceftriaxone Combination against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIC EUCAST [mic.eucast.org]

- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation between growth curve and killing curve of Escherichia coli after a brief exposure to suprainhibitory concentrations of ampicillin and piperacillin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cris.huji.ac.il [cris.huji.ac.il]

Ampiclox: An In-depth Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampiclox, a combination antimicrobial agent, leverages the synergistic relationship between ampicillin and cloxacillin to provide a broad spectrum of activity, particularly against challenging Gram-positive pathogens. This technical guide offers a comprehensive overview of this compound's in vitro efficacy against key Gram-positive bacteria, details the experimental methodologies for its evaluation, and elucidates the underlying mechanism of its synergistic action.

Core Principles of this compound Activity

This compound's efficacy is rooted in the complementary actions of its two components. Ampicillin, a broad-spectrum penicillin, is effective against a range of Gram-positive and Gram-negative bacteria by inhibiting the synthesis of their cell walls. However, its utility is limited by its susceptibility to degradation by β-lactamase enzymes produced by some resistant bacteria.[1] Cloxacillin, a penicillinase-resistant penicillin, is specifically designed to withstand these enzymes.[2][3] Its bulky side chain sterically hinders the binding of β-lactamases, thereby protecting ampicillin from inactivation.[2][4] This synergistic partnership allows ampicillin to effectively target and kill bacteria that would otherwise be resistant.

Quantitative In Vitro Activity

The in vitro potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the available MIC data for the ampicillin-cloxacillin combination and its individual components against various Gram-positive bacteria.

Table 1: In Vitro Activity of Ampicillin-Cloxacillin Combination Against Staphylococcus aureus

| Bacterial Strain | Ampicillin MIC (µg/mL) | Cloxacillin MIC (µg/mL) | Ampicillin-Cloxacillin Combination MIC (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | Varies | 0.125 | Not widely reported |

| Penicillinase-producing S. aureus | High | 0.125 | Not widely reported |

Note: While specific MIC values for the combination are not extensively published, the clinical effectiveness of this compound is predicated on cloxacillin's ability to overcome ampicillin resistance in penicillinase-producing staphylococci.

Table 2: In Vitro Activity of Ampicillin and Cloxacillin Against Streptococcus Species

| Bacterial Species | Ampicillin MIC (µg/mL) | Cloxacillin MIC (µg/mL) |

| Streptococcus pneumoniae | ≤0.016 - 0.75[5] | Not widely reported |

| Streptococcus pyogenes | Not widely reported | Not widely reported |

| Streptococcus agalactiae | Not widely reported | Not widely reported |

Note: Penicillin and ampicillin generally demonstrate good in vitro activity against susceptible streptococcal species.[6][7] The primary role of cloxacillin in the combination is to counteract potential β-lactamase production, which is less common in streptococci compared to staphylococci.

Table 3: In Vitro Activity of Ampicillin Against Enterococcus Species

| Bacterial Species | Ampicillin MIC (µg/mL) |

| Enterococcus faecalis | 0.5 - 1.0[8] |

| Enterococcus faecium | 0.25 - 4.0[8] |

Note: Data on the synergistic activity of ampicillin and cloxacillin against enterococci is limited, and time-kill studies have shown that the combination may not provide uniform synergy against Enterococcus faecium.[8][9]

Experimental Protocols

Standardized methodologies are essential for the accurate determination of antimicrobial susceptibility. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are applicable for testing the in vitro activity of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ampicillin and cloxacillin analytical standards

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water or saline)

-

Multichannel pipettes

Procedure:

-

Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of ampicillin and cloxacillin at a concentration of 1280 µg/mL each in a suitable sterile solvent.

-

Preparation of Antimicrobial Dilutions:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the ampicillin-cloxacillin stock solution (or individual components for comparison) to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the dilution series.

-

-

Inoculum Preparation: Prepare a bacterial suspension in sterile broth or saline equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[10]

-

Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. The final volume in each well should be 200 µL.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[11]

-

Reading and Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12]

Checkerboard Assay for Synergy Testing

The checkerboard assay is a method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Materials:

-

Same as for broth microdilution.

Procedure:

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute ampicillin down the columns and cloxacillin across the rows.[13][14]

-

Inoculation and Incubation: Inoculate and incubate the plate as described for the broth microdilution method.[15]

-

Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FIC index ≤ 0.5

-

Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

Visualizing the Mechanism and Workflow

Synergistic Mechanism of this compound

The combination of ampicillin and cloxacillin provides a powerful defense against β-lactamase-producing Gram-positive bacteria. Cloxacillin's primary role is to protect ampicillin from enzymatic degradation.

Caption: Synergistic action of this compound against β-lactamase producing bacteria.

Experimental Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration is a systematic procedure to quantify the in vitro efficacy of an antimicrobial agent.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound remains a clinically relevant antibiotic combination for the treatment of infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus. Its synergistic mechanism, where cloxacillin protects ampicillin from enzymatic degradation, broadens its spectrum of activity. The standardized methodologies outlined in this guide provide a framework for the consistent and reliable in vitro evaluation of this compound's efficacy. Further research to generate more comprehensive MIC data for the ampicillin-cloxacillin combination against a wider array of Gram-positive pathogens is warranted to continue to guide its optimal clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Cloxacillin Sodium? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Antimicrobial susceptibility of Streptococcus pneumoniae in adult patients with pneumococcal pneumonia in an urban hospital in Mozambique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Penicillin MICs To Predict In Vitro Activity of Other β-Lactam Antimicrobial Agents against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing of Streptococcus pneumoniae by micro-broth dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of ampicillin and ceftriaxone against ampicillin-susceptible Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of ampicillin/sulbactam against enterococci determined by the time-kill method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. biorxiv.org [biorxiv.org]

Ampiclox (Ampicillin-Cloxacillin): An In-Depth Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ampiclox, a fixed-dose combination of ampicillin and cloxacillin, represents a critical therapeutic strategy in an era of escalating antibiotic resistance. While ampicillin offers broad-spectrum activity against many Gram-negative bacteria, its efficacy is often compromised by the production of β-lactamase enzymes. Cloxacillin, a penicillinase-resistant penicillin, serves as a β-lactamase inhibitor, protecting ampicillin from enzymatic degradation and restoring its activity against resistant strains. This guide provides a comprehensive technical overview of the in vitro activity of this compound against clinically relevant Gram-negative bacteria, details the experimental protocols for assessing its synergistic effects, and elucidates the underlying mechanism of action.

Mechanism of Action: A Synergistic Approach

The combination of ampicillin and cloxacillin exhibits a synergistic effect against many ampicillin-resistant Gram-negative bacteria.[1][2] Ampicillin, an aminopenicillin, functions by inhibiting the synthesis of the bacterial cell wall.[1][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4] This inhibition leads to a compromised cell wall and, ultimately, bacterial cell lysis.

However, a primary mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of ampicillin, rendering it inactive.[5] Cloxacillin, while having limited intrinsic activity against most Gram-negative organisms, is structurally resistant to many of these β-lactamases.[3][4] It can act as a competitive inhibitor, binding to the β-lactamase enzymes and preventing them from destroying ampicillin.[2][6] This allows ampicillin to reach its PBP targets and exert its bactericidal effects.

Caption: Mechanism of this compound Synergy Against Gram-Negative Bacteria.

Quantitative In Vitro Activity

The synergistic action of ampicillin and cloxacillin has been demonstrated to be effective in killing certain resistant Gram-negative bacteria at concentrations where neither antibiotic alone is effective.[7] The following table summarizes the quantitative data from various in vitro studies.

| Bacterial Species | Strain Information | Ampicillin MBC (µg/mL) | Ampicillin-Cloxacillin Combination MBC (µg/mL) | Reference |

| Escherichia coli | 7 of 23 ampicillin-resistant strains | 128 | 4-32 (Ampicillin) + 16-32 (Cloxacillin) | [7] |

| Enterobacter sp. | 1 of 4 ampicillin-resistant strains | >128 | Synergism noted | [7] |

| Serratia sp. | 1 of 3 ampicillin-resistant strains | >128 | Synergism noted | [7] |

| Klebsiella sp. | 5 of 14 ampicillin-resistant strains | >128 | Synergism noted | [7] |

| Pseudomonas sp. | 1 of 6 ampicillin-resistant strains | >128 | Synergism noted | [7] |

| Proteus morganii | 13 of 17 strains | Not specified | Synergism with 1:1 combination | [8] |

Experimental Protocols for Synergy Testing

The determination of synergistic activity between ampicillin and cloxacillin is crucial for understanding their combined efficacy. The checkerboard broth microdilution assay is a standard method for this purpose.

Checkerboard Broth Microdilution Assay

This method allows for the testing of multiple combinations of two antimicrobial agents to determine their minimum inhibitory concentrations (MICs) both alone and in combination.

4.1.1 Materials

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ampicillin and Cloxacillin stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL), further diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Spectrophotometer or microplate reader

4.1.2 Procedure

-

Preparation of Antibiotic Dilutions:

-

In a 96-well plate, create serial twofold dilutions of ampicillin along the x-axis (e.g., columns 1-10) in CAMHB.

-

Similarly, create serial twofold dilutions of cloxacillin along the y-axis (e.g., rows A-G) in CAMHB.

-

Column 11 should contain dilutions of ampicillin only, and row H should contain dilutions of cloxacillin only to determine their individual MICs. Column 12, row H serves as a growth control (no antibiotic).

-

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading Results: Determine the MIC for each antibiotic alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

4.1.3 Calculation of the Fractional Inhibitory Concentration (FIC) Index The FIC index is calculated to quantify the interaction between the two antibiotics.

FIC Index = FIC of Ampicillin + FIC of Cloxacillin

Where:

-

FIC of Ampicillin = (MIC of Ampicillin in combination) / (MIC of Ampicillin alone)

-

FIC of Cloxacillin = (MIC of Cloxacillin in combination) / (MIC of Cloxacillin alone)

Interpretation of FIC Index:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

Caption: Experimental Workflow for Checkerboard Synergy Testing.

Resistance Mechanisms in Gram-Negative Bacteria

Gram-negative bacteria possess several intrinsic and acquired resistance mechanisms that can limit the efficacy of β-lactam antibiotics.

-

β-Lactamase Production: This is the most common mechanism of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[5] Cloxacillin's role in this compound is to counteract this mechanism.

-

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics, rendering them less effective.

-

Reduced Outer Membrane Permeability: The outer membrane of Gram-negative bacteria acts as a barrier. Changes in the number or structure of porin channels can limit the entry of antibiotics into the cell.

-

Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.

Conclusion

The combination of ampicillin and cloxacillin in this compound provides a valuable therapeutic option for infections caused by ampicillin-resistant Gram-negative bacteria that produce β-lactamases. The synergistic interaction, wherein cloxacillin protects ampicillin from enzymatic degradation, broadens the spectrum of activity and can overcome certain resistance mechanisms. The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working to combat the challenge of antibiotic resistance. Further research into the efficacy of this combination against contemporary, multi-drug resistant Gram-negative isolates is warranted to continue to define its clinical utility.

References

- 1. centurionhealthcare.com [centurionhealthcare.com]

- 2. researchgate.net [researchgate.net]

- 3. amberlife.net [amberlife.net]

- 4. What is the mechanism of Cloxacillin Sodium? [synapse.patsnap.com]

- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple method for testing the efficacy of a beta-lactamase inhibitor against beta-lactamase-producing gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbiological relevance and clinical potential of ampicillin-cloxacillin synergism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synergistic effect of ampicillin and cloxacillin in Ampiclox

An In-depth Technical Guide to the Synergistic Core of Ampiclox: The Ampicillin and Cloxacillin Combination

Abstract

The combination of ampicillin and cloxacillin, commercially known as this compound, represents a classic example of antibiotic synergy designed to combat bacterial resistance. This technical guide delves into the core mechanisms underpinning the synergistic interaction between these two β-lactam antibiotics. It provides a detailed examination of their individual modes of action, the biochemical basis for their synergy, quantitative data from in vitro studies, and comprehensive experimental protocols for assessing such interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this enduring antibiotic combination.

Introduction: Overcoming Bacterial Defenses

The evolution of bacterial resistance to antibiotics is a primary challenge in infectious disease management. A key mechanism of resistance against β-lactam antibiotics, such as penicillin derivatives, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its target. The combination of ampicillin and cloxacillin was developed to overcome this defense mechanism.[1] Ampicillin, a broad-spectrum aminopenicillin, is effective against a range of Gram-positive and some Gram-negative bacteria but is susceptible to degradation by β-lactamases.[2][3][4] Cloxacillin, a penicillinase-resistant penicillin, is included specifically to neutralize these enzymes, thereby protecting ampicillin and restoring its efficacy against resistant strains.[1][5] This guide explores the synergistic relationship that makes this combination a potent therapeutic option for various infections.[5][6]

Mechanism of Action: Individual Components

Ampicillin: The Broad-Spectrum Workhorse

Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][7][8] Its primary targets are the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4][7][9] By binding to and irreversibly inactivating these PBPs, ampicillin prevents the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall.[7][9] This leads to cell weakening, osmotic instability, and ultimately, bacterial cell lysis and death.[2][4][8] While effective, the β-lactam ring of ampicillin is readily hydrolyzed by β-lactamase enzymes produced by many resistant bacteria.[2]

Cloxacillin: The Penicillinase Shield

Like ampicillin, cloxacillin is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by targeting PBPs.[10][11][12] However, its molecular structure features a bulky isoxazolyl side chain.[13] This steric hindrance physically blocks β-lactamase enzymes from accessing and hydrolyzing its β-lactam ring, making cloxacillin highly resistant to their activity.[13][14] While its intrinsic antibacterial activity is weaker than that of benzylpenicillin and more focused on staphylococci that produce β-lactamase, its primary role in this combination is not as the main bactericidal agent but as a protector.[14][15]

The Synergistic Mechanism: A Coordinated Attack

The synergy between ampicillin and cloxacillin is a direct result of β-lactamase inhibition. In infections caused by β-lactamase-producing bacteria, cloxacillin acts as a sacrificial shield. It has a high affinity for β-lactamase enzymes and preferentially binds to them, effectively neutralizing their ability to degrade ampicillin.[16][17] This protective effect allows the co-administered ampicillin to remain at a therapeutic concentration, reach its PBP targets, and execute its cell wall synthesis inhibition, leading to the death of an otherwise resistant bacterium.[5][17]

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Ampicillin - Wikipedia [en.wikipedia.org]

- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ampicillin + Cloxacillin Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 6. Ampicillin+cloxacillin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. scribd.com [scribd.com]

- 9. rxhive.zynapte.com [rxhive.zynapte.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. mims.com [mims.com]

- 13. What is the mechanism of Cloxacillin Sodium? [synapse.patsnap.com]

- 14. Cloxacillin - Wikipedia [en.wikipedia.org]

- 15. Cloxacillin b-lactamase-resistant antibiotic 7081-44-9 [sigmaaldrich.com]

- 16. A simple method for testing the efficacy of a beta-lactamase inhibitor against beta-lactamase-producing gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synergistic activity of ampicillin and cloxacillin. Protective effect of cloxacillin on enzymatic degradation of ampicillin by penicillinase, and therapeutic activity of mixtures of ampicillin and cloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

Ampiclox Degradation in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampiclox, a broad-spectrum antibiotic combination of ampicillin and cloxacillin, is susceptible to degradation in aqueous solutions, primarily through the hydrolysis of the β-lactam ring inherent to both penicillin structures. This degradation is significantly influenced by pH and temperature, leading to the formation of various degradation products with diminished or no antimicrobial activity. This technical guide provides a comprehensive overview of the degradation pathways of ampicillin and cloxacillin in aqueous environments, supported by quantitative kinetic data, detailed experimental protocols for analysis, and visual representations of the degradation processes and analytical workflows. Understanding the stability and degradation kinetics of this compound is critical for optimizing formulation, storage, and therapeutic efficacy.

Introduction

This compound combines the aminopenicillin ampicillin with the isoxazolyl penicillin cloxacillin to provide a wider range of antibacterial action. However, the presence of the strained β-lactam ring in both molecules makes them prone to hydrolytic degradation. The primary mechanism of degradation is the cleavage of this ring, a reaction catalyzed by both acidic and basic conditions and accelerated by increased temperature. This guide delineates the distinct yet similar degradation pathways of both active pharmaceutical ingredients (APIs) in an aqueous solution.

Degradation Pathways

The degradation of this compound in an aqueous solution is a composite of the individual degradation pathways of ampicillin and cloxacillin. The principal route of degradation for both compounds is the hydrolytic cleavage of the β-lactam ring.

Ampicillin Degradation Pathway

Under aqueous conditions, particularly alkaline, the β-lactam ring of ampicillin is hydrolyzed to form ampicilloic acid (specifically, the (5R)-penicilloic acid isomer) as the initial and major degradation product.[1][2] This penicilloic acid can then undergo epimerization at the C-5 position to form the (5S) isomer.[1][2] Further degradation can occur, especially under more forceful conditions (e.g., strong acid or base), leading to the formation of ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine.[1][2] Polymerization of ampicillin has also been observed in dilute solutions.[1][2]

Cloxacillin Degradation Pathway

Similar to ampicillin, cloxacillin's degradation is initiated by the hydrolysis of its β-lactam ring. This process leads to the formation of cloxacilloic acid. Further degradation can then proceed to form cloxalloic acid.[3] The degradation kinetics of cloxacillin in an aqueous solution are influenced by pH and temperature, with an apparent activation energy of 80.34 ± 5.88 kJ mol–1 having been reported for its degradation in water.[3]

Quantitative Degradation Kinetics

The rate of this compound degradation is critically dependent on pH and temperature. The hydrolysis of β-lactam antibiotics generally follows pseudo-first-order kinetics.

Table 1: Hydrolysis Half-lives (t½) of Ampicillin at Various pH and Temperature Conditions [4][5]

| pH | Temperature (°C) | Half-life (days) |

| 4 | 25 | 27 |

| 7 | 25 | 5.3 - 27 |

| 9 | 25 | 6.7 |

| 7 | 50 | (Data not explicitly found, but rates increase 2.5- to 3.9-fold for a 10°C rise) |

| 7 | 60 | (Data not explicitly found, but rates increase 2.5- to 3.9-fold for a 10°C rise) |

Table 2: Kinetic Data for Cloxacillin Degradation in Aqueous Solution [3]

| Parameter | Value |

| Reaction Order | First-Order |

| Apparent Activation Energy (Ea) | 80.34 ± 5.88 kJ mol⁻¹ |

Visualizing the Degradation Pathway and Experimental Workflow

This compound Degradation Pathway

Caption: Hydrolytic degradation pathways of this compound components.

Experimental Workflow for this compound Degradation Study

Caption: Workflow for studying this compound degradation kinetics.

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound

This protocol is a composite based on established methods for the simultaneous analysis of ampicillin and cloxacillin.

-

Objective: To quantify the concentration of ampicillin and cloxacillin and to monitor the formation of their degradation products over time.

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (analytical grade).

-

Orthophosphoric acid (analytical grade).

-

Water (HPLC grade).

-

Ampicillin and Cloxacillin reference standards.

-

-

Mobile Phase Preparation:

-

Prepare a phosphate buffer (e.g., 0.02 M) by dissolving potassium dihydrogen phosphate in water and adjusting the pH to a suitable value (e.g., 3.0 or 5.0) with orthophosphoric acid.

-

The mobile phase is a mixture of the phosphate buffer and acetonitrile in a specified ratio (e.g., 64:36 v/v), delivered isocratically.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

Procedure:

-

Prepare a stock solution of this compound in the desired aqueous buffer.

-

Incubate the solution under controlled temperature conditions.

-

At specified time points, withdraw an aliquot of the sample, dilute it appropriately with the mobile phase, and inject it into the HPLC system.

-

Record the chromatogram and determine the peak areas for ampicillin, cloxacillin, and any appearing degradation products.

-

Quantify the concentrations using calibration curves prepared from reference standards.

-

Forced Degradation Study

-

Objective: To accelerate the degradation of this compound to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

-

Procedure:

-

Acidic Hydrolysis: Prepare a solution of this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a specified period.

-

Alkaline Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH and incubate at room temperature for a specified period.

-

Oxidative Degradation: Prepare a solution of this compound in 3% hydrogen peroxide and incubate at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C).

-

Photodegradation: Expose a solution of this compound to UV light.

-

Analyze all samples using the stability-indicating HPLC method to observe the degradation profiles.

-

Conclusion

The degradation of this compound in aqueous solutions is a significant factor affecting its therapeutic efficacy and shelf-life. The primary degradation mechanism for both ampicillin and cloxacillin is the hydrolysis of the β-lactam ring, a process that is highly dependent on pH and temperature. This guide provides a foundational understanding of the degradation pathways, kinetic parameters, and analytical methodologies necessary for researchers and professionals in drug development to ensure the quality, stability, and effectiveness of this compound formulations. Further research could focus on the potential interactions between the degradation products of ampicillin and cloxacillin and their toxicological profiles.

References

- 1. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [rex.libraries.wsu.edu]

In-Depth Technical Guide to the Chemical Stability and Storage of Ampiclox Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Ampiclox powder, a combination antibiotic containing ampicillin and cloxacillin. The information presented is intended to support research, development, and quality control activities by detailing the factors influencing degradation, outlining analytical methodologies for stability assessment, and providing guidance on optimal storage practices.

Introduction to this compound and its Components

This compound is a widely utilized antibiotic formulation that combines the therapeutic benefits of two β-lactam antibiotics: ampicillin and cloxacillin. This combination provides a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The stability of the dry powder formulation is critical to ensure its potency and safety until reconstitution and administration.

Ampicillin: A semisynthetic penicillin, ampicillin is susceptible to hydrolysis, particularly of the β-lactam ring, which leads to a loss of antibacterial activity. The trihydrate form is often used in oral formulations and its stability is influenced by humidity and temperature.

Cloxacillin: As a penicillinase-resistant penicillin, cloxacillin is more stable against bacterial enzymes. However, it is still susceptible to chemical degradation through hydrolysis of the β-lactam ring, especially in the presence of moisture and at elevated temperatures.

Factors Influencing the Stability of this compound Powder

The stability of this compound powder is primarily influenced by temperature and humidity. While the solid state generally confers greater stability compared to aqueous solutions, degradation can still occur.

Humidity: Moisture is a critical factor in the degradation of β-lactam antibiotics. The presence of water molecules can facilitate the hydrolysis of the β-lactam ring, leading to the formation of inactive degradation products. For ampicillin trihydrate, the dehydration rate increases with temperature and decreases with relative humidity.[2] Studies on the closely related flucloxacillin sodium have demonstrated that it is easily broken down by moisture, emphasizing the need for protection from high humidity environments.[2]

Degradation Pathways and Products

The primary degradation pathway for both ampicillin and cloxacillin in the presence of moisture is the hydrolysis of the amide bond in the β-lactam ring. This results in the formation of penicilloic acids, which are microbiologically inactive.

Ampicillin Degradation Products: Under stress conditions, ampicillin can degrade into several products, including:

-

Ampicilloic acid: The initial product of β-lactam ring hydrolysis.

-

Piperazine-2,5-dione: A product of intramolecular aminolysis.

-

Other related substances and polymers.

Cloxacillin Degradation Products: In aqueous solutions, cloxacillin degradation has been shown to proceed through the following intermediates:

-

Cloxacilloic acid: Formed by the hydrolysis of the β-lactam ring.

-

Cloxalloic acid: A further degradation product.[3]

The following diagram illustrates the general hydrolytic degradation pathway for penicillins, which is applicable to both ampicillin and cloxacillin.

References

The Core of Resistance: An In-depth Technical Guide to Beta-Lactamase Inhibition by Cloxacillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inexorable rise of antibiotic resistance poses a formidable challenge to modern medicine. A primary mechanism of resistance to β-lactam antibiotics, the most widely used class of antibacterial agents, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Cloxacillin, a semi-synthetic penicillin, was specifically designed to overcome this resistance mechanism. This technical guide delves into the core principles of β-lactamase inhibition by cloxacillin, providing a detailed examination of its mechanism of action, kinetic parameters, and the experimental methodologies used for its characterization.

Cloxacillin's efficacy stems from its unique structural features, which confer resistance to hydrolysis by many common β-lactamases. Its primary antibacterial activity lies in the inhibition of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. However, its interaction with β-lactamases is a critical aspect of its clinical utility, acting as both a poor substrate and, in some cases, a competitive inhibitor.

The Molecular Mechanism of Inhibition

Cloxacillin's resistance to many penicillinases is primarily attributed to the steric hindrance provided by its bulky 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido side chain.[1][2] This side chain physically obstructs the active site of many β-lactamases, preventing the optimal positioning of the β-lactam ring for nucleophilic attack by the catalytic serine residue.

For serine β-lactamases (Ambler Classes A, C, and D), the catalytic mechanism involves the formation of a transient acyl-enzyme intermediate.[3] The active site serine attacks the carbonyl carbon of the β-lactam ring. In the case of susceptible penicillins, this intermediate is rapidly hydrolyzed by a water molecule, regenerating the active enzyme. With cloxacillin, this deacylation step is significantly slower for many β-lactamases, leading to the accumulation of the inactive acyl-enzyme complex and effectively sequestering the enzyme.[4][5] Cloxacillin can therefore be considered a time-dependent, slow-turnover substrate that functions as an inhibitor for certain β-lactamases.[5]

It is important to note that not all β-lactamases are equally susceptible to inhibition by cloxacillin. The Class D (OXA-type) β-lactamases, for instance, are characterized by their ability to hydrolyze oxacillin and cloxacillin.[2][6][7]

Quantitative Analysis of Cloxacillin's Inhibitory Activity

The inhibitory potency of cloxacillin against various β-lactamases can be quantified using several kinetic parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Beta-Lactamase Class | Enzyme | Organism | Parameter | Value (µM) | Reference |

| Class C | AmpC | Enterobacteriaceae | IC50 | Potent Inhibitor | [8][9] |

| DHA-1 | Salmonella enteritidis | IC50 | 0.002 | [8] | |

| DHA-33 | E. coli | IC50 | 8.887 | [8] | |

| Class C | Various | - | kcat | 1 x 10-3 - 0.1 s-1 | [4] |

Experimental Protocols

Determination of IC50 and Ki Values for Beta-Lactamase Inhibition

A widely used method for determining the inhibitory activity of compounds like cloxacillin against β-lactamases is the spectrophotometric nitrocefin assay.

Principle:

Nitrocefin is a chromogenic cephalosporin that undergoes a distinct color change from yellow (λmax ≈ 390 nm) to red (λmax ≈ 486 nm) upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of this color change is proportional to the enzyme's activity. An inhibitor will slow down this rate.

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin solution (typically 50-100 µM)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Cloxacillin solutions of varying concentrations

-

Microplate reader or spectrophotometer

Procedure for IC50 Determination:

-

Enzyme and Inhibitor Pre-incubation: In a microplate well, mix a fixed concentration of the β-lactamase enzyme with varying concentrations of cloxacillin. Incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

Initiation of Reaction: Add the nitrocefin solution to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 486 nm over time.

-

Data Analysis: Calculate the initial velocity (rate of hydrolysis) for each cloxacillin concentration. Plot the percentage of inhibition (relative to a control with no inhibitor) against the logarithm of the cloxacillin concentration. The IC50 value is the concentration of cloxacillin that results in 50% inhibition of the enzyme activity, determined by fitting the data to a suitable dose-response curve.

Procedure for Ki Determination (Competitive Inhibition):

-

Varying Substrate and Inhibitor Concentrations: Perform a series of kinetic assays as described above, but for each concentration of cloxacillin (including zero), vary the concentration of nitrocefin.

-

Michaelis-Menten Kinetics: For each inhibitor concentration, determine the Michaelis-Menten parameters (Km and Vmax) by plotting the initial velocity against the nitrocefin concentration and fitting the data to the Michaelis-Menten equation.

-

Dixon or Lineweaver-Burk Plot: To determine the Ki, the data can be analyzed using a Dixon plot (1/velocity vs. inhibitor concentration at different substrate concentrations) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration at different inhibitor concentrations). For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.

Visualizing the Mechanisms and Workflows

Cloxacillin's Dual Role: PBP Inhibition and Beta-Lactamase Interaction

Caption: Cloxacillin's dual mechanism of antibacterial action.

Experimental Workflow for Determining IC50 of Cloxacillin

Caption: Workflow for IC50 determination of cloxacillin.

Logical Relationship of Cloxacillin as a Competitive Inhibitor

Caption: Competitive inhibition of beta-lactamase by cloxacillin.

Conclusion

Cloxacillin remains a clinically significant antibiotic due to its inherent stability against many common β-lactamases. Its mechanism of inhibition, primarily driven by steric hindrance and the formation of a slowly hydrolyzed acyl-enzyme intermediate, provides a robust defense against bacterial resistance. Understanding the quantitative aspects of this inhibition, as outlined in this guide, is crucial for the continued development of novel β-lactamase inhibitors and for optimizing the use of existing β-lactam antibiotics in the face of evolving resistance mechanisms. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of these vital enzyme-inhibitor interactions.

References

- 1. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Structural Insights for β-Lactam Antibiotics [biomolther.org]

- 4. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotypic Identification of AmpC β-Lactamases Production in Gram-Negative Bacilli Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]

- 7. jscimedcentral.com [jscimedcentral.com]

- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 9. lifesciencesite.com [lifesciencesite.com]

Ampiclox in Veterinary Microbiology: A Technical Guide for Researchers

A comprehensive overview of the applications, mechanisms, and experimental methodologies for the synergistic antibiotic combination of ampicillin and cloxacillin in veterinary research.

Introduction

The combination of ampicillin and cloxacillin, commercially known as Ampiclox, represents a significant tool in the arsenal against bacterial infections in veterinary medicine. This formulation leverages the broad-spectrum activity of ampicillin against Gram-positive and some Gram-negative bacteria, with the targeted efficacy of cloxacillin against penicillinase-producing staphylococci.[1] The synergistic relationship between these two β-lactam antibiotics provides a wider spectrum of antibacterial action than either component alone, making it a valuable agent in treating a variety of infections in animals.[2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth look at the applications of this compound in veterinary microbiology research, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts.

Mechanism of Action and Synergy

Ampicillin, an aminopenicillin, functions by inhibiting the synthesis of the bacterial cell wall. However, its effectiveness is limited against bacteria that produce β-lactamase enzymes, which inactivate the antibiotic. Cloxacillin, a penicillinase-resistant penicillin, is not only effective against staphylococci that produce this enzyme but also acts as a β-lactamase inhibitor, protecting ampicillin from degradation.[1] This synergistic interaction allows ampicillin to effectively target a broader range of bacteria.[1]

The following diagram illustrates the synergistic mechanism of this compound:

Caption: Synergistic action of Ampicillin and Cloxacillin.

Applications in Veterinary Medicine

This compound is widely utilized in veterinary medicine for the treatment of various bacterial infections.[2] Its primary applications include:

-

Mastitis in Dairy Cattle: this compound is a common treatment for both clinical and subclinical mastitis, particularly when staphylococcal or mixed bacterial infections are suspected.[3][4]

-

Respiratory Tract Infections: The broad-spectrum nature of the combination makes it effective against pathogens causing pneumonia and other respiratory ailments in various animal species.

-

Urinary Tract Infections: Ampicillin and cloxacillin can be used to treat infections of the urinary system.[2]

-

Skin and Soft Tissue Infections: It is indicated for treating abscesses, wound infections, and other dermatological bacterial conditions.[2]

-

Post-Surgical Prophylaxis: The combination can be used to prevent bacterial infections following surgical procedures.[2]

Quantitative Susceptibility and Efficacy Data

The following tables summarize key quantitative data from various research studies on the efficacy and in vitro activity of the ampicillin-cloxacillin combination and its components against veterinary pathogens.

Table 1: In Vitro Susceptibility Data (MIC)

| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Animal Source | Reference(s) |

| Escherichia coli (QC strain) | Ampicillin-Cloxacillin | - | - | 0.4 | Horse | [5] |

| Staphylococcus aureus (QC strain) | Ampicillin-Cloxacillin | - | - | 0.4 | Horse | [5] |

| Streptococcus uberis | Ampicillin | - | - | - | Bovine | [Note: Generally susceptible to β-lactams] |

| Streptococcus uberis | Cloxacillin | - | - | - | Bovine | [Note: Generally susceptible to β-lactams] |

| Proteus morganii | Ampicillin-Cloxacillin (1:1) | - | - | Synergistic effect observed | - | [Note: Synergistic against 13 of 17 strains] |

QC: Quality Control

Table 2: Pharmacokinetic Parameters of Ampicillin and Cloxacillin Combination

| Animal Species | Drug | Dose (mg/kg) | Route | AUC (µg.h/mL) | MRT (h) | Cl (L/h/kg) | Reference(s) |

| Horse | Ampicillin | 5 | IV | 15.2 ± 0.54 | 1.33 ± 0.06 | 0.33 ± 0.01 | [5] |

| Horse | Cloxacillin | 5 | IV | 18.0 ± 0.9 | 1.28 ± 0.02 | 0.28 ± 0.01 | [5] |

IV: Intravenous, AUC: Area Under the Curve, MRT: Mean Residence Time, Cl: Clearance

Table 3: Clinical Efficacy of this compound in Bovine Mastitis

| Study Type | Condition | Treatment Group | Clinical Cure Rate (%) | Bacteriological Cure Rate (%) | Reference(s) |

| Multicenter Clinical Trial | Clinical Mastitis | This compound (75mg Ampicillin, 200mg Cloxacillin) | 51.8 | 21.7 | [Note: Compared to Lincomycin/Neomycin which had higher cure rates] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure and should be adapted based on the specific pathogen and laboratory standards.

-

Preparation of Inoculum:

-

Culture the veterinary pathogen on an appropriate agar medium overnight.

-

Select several colonies and suspend them in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare stock solutions of ampicillin and cloxacillin (or the combination) in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic(s) in cation-adjusted Mueller-Hinton broth (or other appropriate broth) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Inoculate each well with 10 µL of the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Ampicillin and Cloxacillin in Milk

This protocol provides a general framework for the analysis of ampicillin and cloxacillin residues in bovine milk.

-

Sample Preparation:

-

To 5 mL of milk sample, add 10 mL of a suitable extraction solvent (e.g., acetonitrile).

-

Vortex vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge at approximately 4000 x g for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 220-230 nm.

-

Injection Volume: 20-50 µL.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of ampicillin and cloxacillin of known concentrations.

-

Quantify the antibiotic concentrations in the milk samples by comparing their peak areas to the calibration curve.

-

Research Workflow and Logical Relationships

The following diagram illustrates a typical workflow for veterinary microbiology research involving a therapeutic agent like this compound.

Caption: A logical workflow for veterinary antibiotic research.

Conclusion and Future Directions

The combination of ampicillin and cloxacillin remains a cornerstone in the treatment of various bacterial infections in veterinary medicine. Its synergistic mechanism of action provides a broad spectrum of activity that is particularly useful in mixed infections and against penicillinase-producing staphylococci. While a significant body of research exists, particularly in the context of bovine mastitis, further studies are warranted in other animal species and for different disease indications. Future research should focus on generating more comprehensive in vitro susceptibility data for a wider range of veterinary pathogens, conducting clinical trials in species other than cattle, and further elucidating the pharmacokinetic and pharmacodynamic properties of this important antibiotic combination. Such efforts will contribute to the responsible and effective use of this compound in veterinary medicine, ultimately benefiting animal health and welfare.

References

- 1. scialert.net [scialert.net]

- 2. Mechanism of synergistic action of a combination of ampicillin and dicloxacillin against a beta-lactamase-producing strain of Citrobacter freundii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medium.com [medium.com]

- 5. dls.portal.gov.bd [dls.portal.gov.bd]

Methodological & Application

Ampiclox Protocol for Bacterial Selection in Molecular Cloning: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular cloning, the selection of successfully transformed bacteria is a critical step. Ampicillin has traditionally been a widely used antibiotic for this purpose. However, its efficacy is often compromised by the emergence of satellite colonies, which arise from the enzymatic degradation of ampicillin by β-lactamases secreted by transformed, resistant colonies.[1][2][3] This can lead to the selection of false positives and increased screening efforts. The Ampiclox protocol, utilizing a combination of ampicillin and cloxacillin, offers a robust solution to this common issue. Cloxacillin, a β-lactamase-resistant penicillin, acts as an inhibitor of the β-lactamase enzymes, thereby protecting ampicillin from degradation and ensuring a more stringent selection environment.[4][5] This application note provides a detailed protocol for the use of an ampicillin and cloxacillin combination (referred to as this compound) for bacterial selection in molecular cloning experiments.

Mechanism of Action

Ampicillin, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall, a crucial component for bacterial survival.[6] Plasmids used in molecular cloning often carry a gene conferring resistance to ampicillin, typically the bla gene, which encodes for the β-lactamase enzyme. This enzyme hydrolyzes the β-lactam ring of ampicillin, rendering it inactive.[2][3] A significant challenge arises as β-lactamase is secreted into the surrounding medium by the resistant bacteria. This localized degradation of ampicillin allows non-transformed, ampicillin-sensitive bacteria to grow in the vicinity of the true transformants, forming what are known as satellite colonies.[1][7][8]

Cloxacillin is also a β-lactam antibiotic, but its chemical structure makes it resistant to degradation by many common β-lactamases.[4][9] In the this compound protocol, cloxacillin serves a dual purpose: it acts as a selective agent itself and, more importantly, it inhibits the activity of β-lactamases secreted by the transformed bacteria.[4][5] This synergistic action protects ampicillin from degradation, maintaining its effective concentration in the medium and preventing the growth of satellite colonies.[2][4]

References

- 1. benchchem.com [benchchem.com]

- 2. A review of synergistic fixed dose combination of Ampicillin and Cloxacillin for broad spectrum anti-bacterial activity [seronijihou.com]

- 3. A Comprehensive Overview of Antibiotic Selection and the Factors Affecting It - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic activity of ampicillin and cloxacillin. Protective effect of cloxacillin on enzymatic degradation of ampicillin by penicillinase, and therapeutic activity of mixtures of ampicillin and cloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. nihs.go.jp [nihs.go.jp]

- 9. What is the mechanism of Cloxacillin Sodium? [synapse.patsnap.com]

Application Notes and Protocols: Preparing Ampiclox Stock Solution for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampiclox is a broad-spectrum antibiotic combination consisting of ampicillin and cloxacillin.[1] This formulation is effective against a wide range of bacterial infections, including those caused by beta-lactamase-producing organisms.[1][2] Ampicillin, an aminopenicillin, targets a variety of Gram-positive and Gram-negative bacteria, while cloxacillin, a penicillinase-resistant penicillin, is specifically effective against staphylococci that produce the beta-lactamase enzyme.[1][2] In a laboratory setting, preparing a sterile, stable, and accurately concentrated stock solution of this compound is critical for ensuring reproducibility in experiments such as cell culture, antimicrobial susceptibility testing, and the development of selective growth media.

These application notes provide a comprehensive guide to the preparation, storage, and use of this compound stock solutions for research purposes.

Mechanism of Action

The efficacy of this compound stems from the synergistic action of its two components. Both ampicillin and cloxacillin are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall.[2][3] They specifically bind to and inactivate Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4][5] Peptidoglycan provides structural integrity to the bacterial cell wall.[4] Inhibition of its synthesis leads to a weakened cell wall and subsequent cell lysis.[4][6]

The key advantage of the combination is cloxacillin's resistance to beta-lactamase enzymes. These enzymes, produced by certain resistant bacteria, can hydrolyze and inactivate many penicillins, including ampicillin.[7] Cloxacillin protects ampicillin from degradation by these enzymes, thus broadening the spectrum of activity to include beta-lactamase-producing strains.[2]

Quantitative Data Summary